REACTION_CXSMILES
|
[C:1]([C:4]1[CH:19]=[CH:18][C:7]2[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13](I)[CH:12]=3)[CH:9]=[N:10][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].C(C1C=CC2N=[C:28]([C:30]3[CH:35]=[CH:34][CH:33]=C(Br)C=3)[NH:29]C=2C=1)(=O)C>>[C:1]([C:4]1[CH:19]=[CH:18][C:7]2[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([C:34]4[CH:33]=[N:29][CH:28]=[CH:30][CH:35]=4)[CH:12]=3)[CH:9]=[N:10][C:6]=2[CH:5]=1)(=[O:3])[CH3:2]
|
Name
|
5-Acetyl-1-(3-iodophenyl)benzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=C(N(C=N2)C2=CC(=CC=C2)I)C=C1
|
Name
|
5-acetyl-(3-bromophenyl)benzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=C(N=C(N2)C2=CC(=CC=C2)Br)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC2=C(N(C=N2)C2=CC(=CC=C2)C=2C=NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |